2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a derivative of benzamide, featuring a hydroxyl group and a methyl group on the benzene ring, as well as a pyridine ring attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide
- N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide
- 2-Hydroxy-4-methylpyridine
Uniqueness
2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, as well as the pyridine ring attached to the amide nitrogen. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
783370-81-0 |
---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c1-9-3-4-11(12(17)7-9)14(18)16-13-8-10(2)5-6-15-13/h3-8,17H,1-2H3,(H,15,16,18) |
InChI Key |
ITHSBJNRGFGIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.